Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate
Overview
Description
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate, also known as AZT-3-MPA, is a synthetic compound that has been developed for use in scientific research. It is a derivative of the azetidine ring system and is a member of the piperazine family. AZT-3-MPA is a white, crystalline, odorless solid that is soluble in water and ethanol. It has a molecular weight of 462.5 g/mol and a melting point of 115-117°C.
Scientific Research Applications
Enzyme Resolution and Inhibitor Synthesis
A convergent synthesis of a potent human leukocyte elastase inhibitor, achieved via chiral synthesis of key intermediates, utilized enzyme resolution of beta-lactam esters. This process demonstrated the compound's potential in medicinal chemistry for developing inhibitors targeting specific enzymes involved in disease processes (Cvetovich et al., 1996).
Catalytic Asymmetric Synthesis
A practical approach to the preparation of enantiopure compounds from cheap and easily available materials highlighted the use of the chiral azetidine ring. The compounds were evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, showing high enantioselectivity, which is crucial for synthesizing optically active pharmaceuticals (Wang et al., 2008).
Antimicrobial Activity
Several compounds, including 4-(1-haloalkyl)-2-azetidinones, were synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring showed significant inhibition of bacterial growth, demonstrating the potential of these compounds as templates for developing new antibacterial agents (Nagaraj et al., 2018).
Anticancer Activity
Piperazine scaffolds combined with 2-azetidinone pharmacophores were studied for their anti-proliferative properties and apoptosis induction in cervical cancer cells. One compound, in particular, showed remarkable efficacy, suggesting the potential for developing effective antitumor agents (Khanam et al., 2018).
properties
IUPAC Name |
azetidin-3-yl-(4-methylpiperazin-1-yl)methanone;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.C2HF3O2/c1-11-2-4-12(5-3-11)9(13)8-6-10-7-8;3-2(4,5)1(6)7/h8,10H,2-7H2,1H3;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTUDTNFCFYPFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(4-methylpiperazin-1-yl)methanone 2,2,2-trifluoroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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